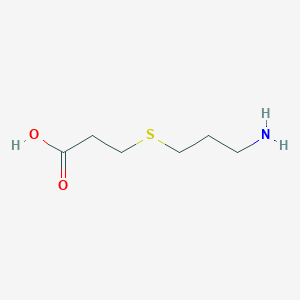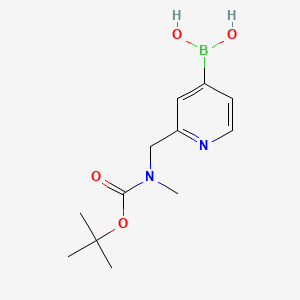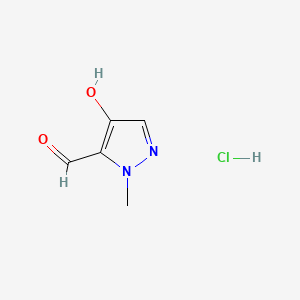![molecular formula C13H22BFO2 B13461822 2-[3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13461822.png)
2-[3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(2-Fluoroethyl)bicyclo[111]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that belongs to the class of bicyclo[111]pentane derivatives These compounds are known for their unique structural properties, which include a highly strained bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, making them suitable for industrial production.
Industrial Production Methods
Industrial production of this compound can be achieved through the same synthetic routes mentioned above, with optimization for large-scale synthesis. The use of photoredox catalysis and other advanced techniques can further enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized bicyclo[1.1.1]pentane derivatives, while substitution reactions can produce a variety of functionalized compounds .
Applications De Recherche Scientifique
2-[3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors in a manner similar to other bicyclo[1.1.1]pentane derivatives. These interactions can modulate biological pathways and lead to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(bicyclo[1.1.1]pentan-1-yl)-4-bromo-2H-1,2,3-triazole
- 2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
- 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
Uniqueness
What sets 2-[3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane apart from similar compounds is its specific functional groups, which confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C13H22BFO2 |
|---|---|
Poids moléculaire |
240.12 g/mol |
Nom IUPAC |
2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H22BFO2/c1-10(2)11(3,4)17-14(16-10)13-7-12(8-13,9-13)5-6-15/h5-9H2,1-4H3 |
Clé InChI |
FCEGSMQSPFGLSZ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)CCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butylN-[(3-ethoxyazetidin-3-yl)methyl]carbamate](/img/structure/B13461744.png)
![tert-butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate](/img/structure/B13461753.png)
![4-(Azidomethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13461763.png)

![1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B13461771.png)

![2-phenyl-2H,4H,6H-furo[3,4-c]pyrazol-3-amine](/img/structure/B13461776.png)
![2-[1-(cyclopropylmethyl)-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13461779.png)
methyl}azetidine-1-carboxylate](/img/structure/B13461784.png)
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B13461791.png)
![Lithium(1+) pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13461793.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(fluorosulfonyl)phenyl]propanoic acid](/img/structure/B13461795.png)


